REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH2:8][CH3:9])=[CH:6][CH:5]=[C:4]([N+]([O-])=O)[C:3]=1[CH:13]=[CH:14][N:15]1CCCC1>CC(O)=O.O.C([O-])([O-])=O.[Na+].[Na+].[Fe]>[Br:1][C:2]1[C:7]([CH2:8][CH3:9])=[CH:6][CH:5]=[C:4]2[C:3]=1[CH:13]=[CH:14][NH:15]2 |f:3.4.5|
|
Name
|
1-[2-(2-bromo-3-ethyl-6-nitro-phenyl)-vinyl]-pyrrolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1CC)[N+](=O)[O-])C=CN1CCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
13 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phases were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography and preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CNC2=CC=C1CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |